methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.29. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A significant aspect of research on "methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate" derivatives involves their anticancer properties. Studies have demonstrated the stereoselective synthesis of thiazolidine derivatives, showcasing broad anticancer activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020). Another study reported the synthesis of a thiazolidinone derivative with moderate anticancer activity, highlighting the compound's potential as an anticancer agent (Mabkhot et al., 2019). Additionally, research into the design and synthesis of novel thiazolidinone derivatives has identified compounds with significant inhibitory potency against aldose reductase, an enzyme target for the treatment of diabetic complications, indicating their potential use in medical applications (Ali et al., 2012).
Antimicrobial Activity
Research on "this compound" also extends to its antimicrobial potential. For instance, novel thiazolidine derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against various microbes, including E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001). Furthermore, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has shown promising antimicrobial activities, making them suitable candidates for antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound “methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate” interacts with its targets through chemical reactions. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound “this compound” affects the biochemical pathways involved in the synthesis of heterocyclic compounds .
Result of Action
It is known that many derivatives of cyanoacetamide, to which this compound belongs, have diverse biological activities .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Knövenagel condensation with aromatic aldehydes . This interaction results in the formation of arylidenemalononitriles and (E)-α-cyanocinnamic esters, which are important intermediates in pharmaceutical and agricultural chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of various signaling molecules, leading to changes in cellular responses. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution are essential for its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
methyl (2E)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLLNKXPCKKJO-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/1\N(C(=O)CS1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.